Deprotection Kinetics: Fmoc vs. Standard Ammonia Conditions
The Fmoc protecting group enables a substantially faster and milder deprotection compared to conventional base-labile protecting groups. For Fmoc-protected phosphoramidites, complete deprotection was achieved by treating the oligonucleotides with 40% aqueous methylamine at room temperature for 2 hours. In contrast, the conventional deprotection protocol using 28% aqueous ammonia requires heating at 55°C for 17 hours [1]. This 8.5-fold reduction in time and significantly lower temperature minimizes base-catalyzed side reactions.
| Evidence Dimension | Deprotection Time and Temperature |
|---|---|
| Target Compound Data | 40% aqueous methylamine, room temperature, 2 hours |
| Comparator Or Baseline | 28% aqueous ammonia, 55°C, 17 hours |
| Quantified Difference | 8.5-fold reduction in time; elimination of heating requirement |
| Conditions | Solid-phase synthesized oligonucleotides on controlled pore glass (CPG) support |
Why This Matters
This enables the synthesis of oligonucleotides containing base-sensitive modifications (e.g., dihydrouridine, certain fluorophores) that would otherwise degrade under prolonged, heated ammonia conditions, directly expanding the accessible chemical space for therapeutic and diagnostic oligos.
- [1] Osawa, T., Ren, Q., & Obika, S. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8501. View Source
